molecular formula C19H18N4O4S B5714696 N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide

N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide

Cat. No. B5714696
M. Wt: 398.4 g/mol
InChI Key: QKFRBSBNRBAPGG-UHFFFAOYSA-N
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Description

N-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide, also known as MNPA, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. In

Mechanism of Action

N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide acts by binding to the regulatory domain of PKC, preventing its activation and subsequent signaling cascade. This mechanism of action is selective for PKC, as N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide does not inhibit other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity.
Biochemical and Physiological Effects:
Studies have shown that N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as a cancer therapeutic agent. N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has also been shown to improve insulin sensitivity in diabetic mice, suggesting its potential use in treating diabetes. Additionally, N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has been studied for its neuroprotective effects in models of Alzheimer's disease, demonstrating its potential as a treatment for this debilitating condition.

Advantages and Limitations for Lab Experiments

One advantage of N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide is its selectivity for PKC, which allows for targeted inhibition of this enzyme without affecting other kinases. This selectivity also reduces the likelihood of off-target effects and toxicity. However, N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide's mechanism of action may not be applicable to all diseases, limiting its potential therapeutic use.

Future Directions

Future research on N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide could focus on optimizing its synthesis to increase yield and purity, as well as improving its solubility in aqueous solutions. Additionally, further studies could explore N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide's potential as a therapeutic agent for other diseases, such as autoimmune disorders and cardiovascular disease. Finally, N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide's mechanism of action could be further elucidated to better understand its effects on PKC and other signaling pathways.

Synthesis Methods

The synthesis of N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide involves the reaction between 2-naphthylsulfonyl chloride and N-(2-aminoethyl)pyridine-4-carboxamide in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide. This method has been optimized to increase yield and purity of the compound.

Scientific Research Applications

N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has been studied for its potential use as a selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in signal transduction pathways, cell proliferation, and apoptosis. Abnormal PKC activity has been linked to various diseases, including cancer, diabetes, and Alzheimer's disease. N'-({2-[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-pyridinecarboximidamide has shown promising results in inhibiting PKC activity in vitro and in vivo, making it a potential therapeutic agent for these diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-23(13-18(24)27-22-19(20)15-8-10-21-11-9-15)28(25,26)17-7-6-14-4-2-3-5-16(14)12-17/h2-12H,13H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRBSBNRBAPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON=C(C1=CC=NC=C1)N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O/N=C(/C1=CC=NC=C1)\N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-[methyl(naphthalen-2-ylsulfonyl)amino]acetate

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